![molecular formula C23H21ClFN3O4S B2390650 N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866894-95-3](/img/structure/B2390650.png)
N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: This is achieved through nucleophilic substitution reactions.
Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in:
-
Anticancer Activity : Preliminary studies suggest that N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Study Findings In vitro studies Showed significant cytotoxicity against breast cancer cell lines. Mechanistic studies Indicated modulation of key signaling pathways involved in tumor growth. - Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent.
Potential Applications in Medicinal Chemistry
- Drug Development : The unique structure provides a scaffold for designing new drugs targeting specific diseases such as cancer and bacterial infections.
- Pharmacological Studies : Understanding its mechanisms of action can lead to insights into drug interactions and efficacy.
- Structure-Activity Relationship (SAR) Studies : The compound serves as a basis for SAR studies to optimize biological activity by modifying different functional groups.
Case Studies and Research Findings
Several studies have evaluated the efficacy of N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Anticancer Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound showed enhanced anticancer activity compared to parent compounds due to improved binding affinity to target proteins involved in cancer progression .
- Antimicrobial Testing : Another research effort highlighted its effectiveness against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: This compound shares a similar aromatic structure but lacks the benzofuro[3,2-d]pyrimidine core.
N-(3-chloro-4-fluorophenyl)-2-aminobenzamide: Another related compound with a different functional group arrangement.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is unique due to its benzofuro[3,2-d]pyrimidine core, which imparts distinct biological activity and potential therapeutic benefits. This structural feature sets it apart from other similar compounds and makes it a valuable target for further research and development.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of derivatives known for their broad spectrum of therapeutic effects, including antibacterial, antiviral, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H19ClFN3O2S
- Molecular Weight : 451.973 g/mol
- CAS Number : 578001-69-1
The compound features a chloro-fluoro phenyl group and a benzofuro-pyrimidine moiety which are significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit notable antibacterial properties. For instance, derivatives of 1,8-naphthyridone have shown effectiveness against various Gram-positive and Gram-negative bacteria due to their ability to inhibit DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. A study highlighted the synthesis of related compounds that demonstrated significant cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through the activation of caspases and modulation of cell cycle proteins .
Antiviral Activity
In addition to antibacterial and antitumor effects, there is emerging evidence suggesting antiviral activity. Similar compounds have shown efficacy against viral infections by interfering with viral replication processes .
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the sulfanyl group enhances its reactivity and potential interactions with biomolecules, while the chloro and fluoro substituents may influence its binding affinity and specificity.
Case Studies
- Antibacterial Efficacy : In a study focusing on novel quinolone derivatives, compounds similar to N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited MIC values ranging from 0.5 to 8 µg/mL against various bacterial strains .
- Cytotoxicity in Cancer Cell Lines : A comparative analysis showed that certain derivatives caused over 70% cell death in MCF-7 breast cancer cells at concentrations as low as 10 µM .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O4S/c1-2-31-11-5-10-28-22(30)21-20(15-6-3-4-7-18(15)32-21)27-23(28)33-13-19(29)26-14-8-9-17(25)16(24)12-14/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHVSEIYKWQQML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.